[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea
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Overview
Description
[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea is a chemical compound with a complex structure that includes a hydrazinylidene group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea typically involves the reaction of 2,6-dimethylphenylhydrazine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dimethylphenylhydrazine and an isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylhydrazine: A precursor in the synthesis of [(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea.
Isocyanates: Reactants used in the synthesis of urea derivatives.
Hydrazones: Compounds with similar hydrazinylidene groups.
Uniqueness
This compound is unique due to its specific structure, which combines a hydrazinylidene group with a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16N4O |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea |
InChI |
InChI=1S/C11H16N4O/c1-8-4-3-5-9(2)10(8)6-14-15-7-13-11(12)16/h3-5,7,14H,6H2,1-2H3,(H3,12,13,15,16) |
InChI Key |
BOOKCJDNNRSFNI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)CN/N=C/NC(=O)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNN=CNC(=O)N |
Origin of Product |
United States |
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